L-Ascorbic acid monophosphate magnesium salt

Description

L-Ascorbic acid monophosphate magnesium salt, also known as L-Ascorbic acid 2-phosphate magnesium salt, is a stable derivative of Vitamin C (L-Ascorbic acid). This compound is known for its enhanced stability compared to L-Ascorbic acid, making it a valuable ingredient in various scientific and industrial applications. It is commonly used in cell culture media, cosmetics, and as a raw material in the production of advanced therapy medicinal products.

Properties

CAS No. |

119588-63-5 |

|---|---|

Molecular Formula |

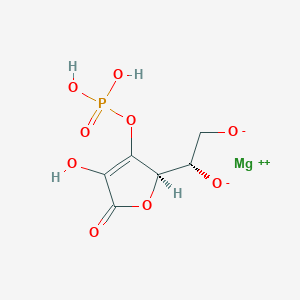

C6H7MgO9P |

Molecular Weight |

278.39 g/mol |

IUPAC Name |

magnesium;(1S)-1-[(2R)-4-hydroxy-5-oxo-3-phosphonooxy-2H-furan-2-yl]ethane-1,2-diolate |

InChI |

InChI=1S/C6H7O9P.Mg/c7-1-2(8)4-5(15-16(11,12)13)3(9)6(10)14-4;/h2,4,9H,1H2,(H2,11,12,13);/q-2;+2/t2-,4+;/m0./s1 |

InChI Key |

BVILVCMVJGYFDH-LEJBHHMKSA-N |

Isomeric SMILES |

C([C@@H]([C@@H]1C(=C(C(=O)O1)O)OP(=O)(O)O)[O-])[O-].[Mg+2] |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)O)OP(=O)(O)O)[O-])[O-].[Mg+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Ascorbic acid monophosphate magnesium salt typically involves the phosphorylation of L-Ascorbic acid followed by the introduction of magnesium ions. One common method includes reacting L-Ascorbic acid with phosphoric acid in the presence of a suitable catalyst to form L-Ascorbic acid 2-phosphate. This intermediate is then reacted with a magnesium salt, such as magnesium chloride, to yield this compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

L-Ascorbic acid monophosphate magnesium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to dehydroascorbic acid.

Reduction: It can act as a reducing agent in various biochemical reactions.

Substitution: The phosphate group can be substituted under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and atmospheric oxygen.

Reduction: It can reduce metal ions and other oxidized compounds.

Substitution: Reactions often involve nucleophiles such as hydroxide ions.

Major Products

Oxidation: Dehydroascorbic acid.

Reduction: Reduced metal ions and other reduced compounds.

Substitution: Various phosphorylated derivatives.

Scientific Research Applications

L-Ascorbic acid monophosphate magnesium salt is widely used in scientific research due to its stability and bioactivity. Some key applications include:

Cell Culture Media: It is used as a supplement in cell culture media to promote cell growth and differentiation.

Cosmetics: It is used in skincare products for its antioxidant properties and ability to stimulate collagen production.

Advanced Therapy Medicinal Products: It serves as a raw material in the production of gene, cell, and tissue engineering products.

Biochemical Research: It is used in studies involving oxidative stress, gene expression, and metabolic pathways

Mechanism of Action

L-Ascorbic acid monophosphate magnesium salt exerts its effects primarily through its antioxidant properties. It scavenges free radicals, thereby protecting cells from oxidative damage. Additionally, it acts as a co-factor for various enzymes, including those involved in collagen synthesis and DNA demethylation. The compound also influences gene expression by modulating the activity of transcription factors and epigenetic regulators .

Comparison with Similar Compounds

Similar Compounds

L-Ascorbic acid: The parent compound, less stable but highly bioactive.

L-Ascorbic acid 2-phosphate sodium salt: Another stable derivative used in similar applications.

Magnesium ascorbyl phosphate: A similar compound with comparable stability and applications.

Uniqueness

L-Ascorbic acid monophosphate magnesium salt stands out due to its enhanced stability and bioavailability compared to L-Ascorbic acid. Its magnesium content also provides additional benefits, such as improved skin penetration and additional antioxidant properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.